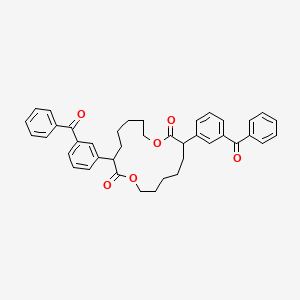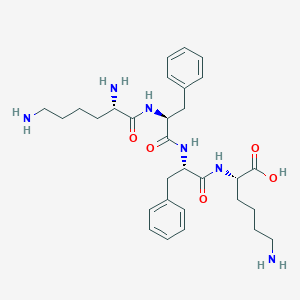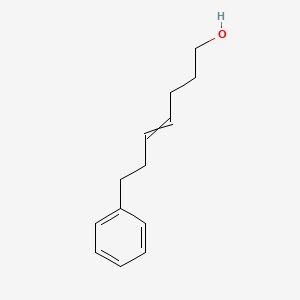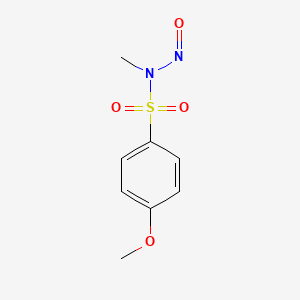![molecular formula C11H10O2 B14234525 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid CAS No. 404964-60-9](/img/structure/B14234525.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[420]octa-1,3,5-trien-3-yl)prop-2-enoic acid is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[420]octa-1,3,5-triene core
Métodos De Preparación
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid typically involves multiple steps. One common method starts with benzocyclobutene, which undergoes a series of reactions to form the desired product. The synthetic route may include:
Grignard Reaction: Benzocyclobutene reacts with a Grignard reagent to form an intermediate.
Bromination: The intermediate is then brominated to introduce a bromine atom.
Vinylation: The brominated intermediate undergoes a vinylation reaction to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoic acid group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The prop-2-enoic acid group can participate in hydrogen bonding and other interactions, further modulating its activity .
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid stands out due to its unique bicyclic structure. Similar compounds include:
Benzocyclobutene: A precursor in the synthesis of the target compound.
Bicyclo[4.2.0]octa-1,3,5-triene: Shares the bicyclic core but lacks the prop-2-enoic acid group.
Dimethyl((E)-styryl)silane: Another compound with a similar bicyclic structure but different functional groups.
These comparisons highlight the distinct properties and potential applications of this compound.
Propiedades
Número CAS |
404964-60-9 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1-3,6-7H,4-5H2,(H,12,13) |
Clave InChI |
IZCTXTLRNULVRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)


![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)


![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)


![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)


